molecular formula C13H21F2NOS B12963829 (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide

(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B12963829
M. Wt: 277.38 g/mol
InChI Key: LRZXQRGIMXKEOU-SSJGJQFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a difluorocyclohexyl group, a prop-2-yn-1-yl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve the use of propargyl bromide in the presence of a base like potassium carbonate.

    Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfinamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, propargyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.

Uniqueness

The uniqueness of (S)-N-((S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H21F2NOS

Molecular Weight

277.38 g/mol

IUPAC Name

N-[(1S)-1-(4,4-difluorocyclohexyl)prop-2-ynyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H21F2NOS/c1-5-11(16-18(17)12(2,3)4)10-6-8-13(14,15)9-7-10/h1,10-11,16H,6-9H2,2-4H3/t11-,18?/m1/s1

InChI Key

LRZXQRGIMXKEOU-SSJGJQFISA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C#C)C1CCC(CC1)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C#C)C1CCC(CC1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.